Antitumor photosensitizer-1
Description
Evolution of Photosensitizers in Photodynamic Therapy Research
The development of photosensitizers for photodynamic therapy is often categorized into three distinct generations, each marking a significant step forward in improving the therapeutic index of PDT.
First-Generation Photosensitizers: The earliest photosensitizers, such as Photofrin®, which is a derivative of hematoporphyrin, are considered the first generation. spandidos-publications.comspandidos-publications.com While these compounds demonstrated the clinical viability of PDT, they possess several drawbacks. These include a complex and not fully characterized composition, relatively weak absorption of light at longer wavelengths (which limits tissue penetration), and prolonged skin photosensitivity in patients following administration. spandidos-publications.comspandidos-publications.com
Second-Generation Photosensitizers: To address the limitations of the first generation, research efforts focused on developing second-generation photosensitizers. This group includes compounds with a well-defined pure chemical structure, such as porphyrins, chlorins, and phthalocyanines. spandidos-publications.comspandidos-publications.com A key advantage of many second-generation photosensitizers is their strong absorption of light in the red or near-infrared region of the electromagnetic spectrum. This allows for deeper tissue penetration of the activating light, enabling the treatment of larger and more deep-seated tumors. spandidos-publications.comspandidos-publications.com Furthermore, many of these compounds exhibit a higher quantum yield of singlet oxygen, the primary cytotoxic agent in PDT, and are cleared more rapidly from the body, reducing the duration of skin photosensitivity. spandidos-publications.comspandidos-publications.com
Third-Generation Photosensitizers: The most recent wave of research has focused on the development of third-generation photosensitizers. A primary goal for this generation is to enhance the selectivity of the photosensitizer for tumor tissue over healthy tissue. This is often achieved by conjugating a second-generation photosensitizer to a targeting moiety, such as an antibody or a specific ligand that binds to receptors overexpressed on cancer cells. spandidos-publications.comspandidos-publications.com Another strategy involves the use of advanced drug delivery systems, like nanoparticles, to preferentially deliver the photosensitizer to the tumor site. These approaches aim to maximize the therapeutic effect at the target while minimizing damage to surrounding healthy tissues.
Significance of Antitumor Photosensitizer-1 within Current Photodynamic Research Paradigms
This compound, also referred to in scientific literature as Compound 8, is a novel photosensitizer that aligns with the developmental trajectory of second and third-generation agents. medchemexpress.comnih.gov Its significance in the current research landscape stems from its specific chemical characteristics and the targeted approach it embodies.
Derived from chlorophyll (B73375) a, this compound is a pyropheophorbide-a derivative. nih.gov This places it within the chlorin (B1196114) class of photosensitizers, which are known for their favorable photophysical properties, including strong absorption in the red region of the spectrum. nih.gov
A key feature that underscores the significance of research into compounds like this compound is the incorporation of targeting moieties. For instance, a closely related compound, referred to as Photosensitizer I (Ps I), is a chlorin derivative that has been chemically modified by conjugation with folic acid and a polyethylene (B3416737) glycol (PEG) linker. spandidos-publications.comspandidos-publications.com Folic acid serves as a targeting warhead, as folate receptors are often overexpressed on the surface of various cancer cells, including cervical and lung cancer cells. spandidos-publications.comspandidos-publications.com This targeted design aims to increase the accumulation of the photosensitizer within tumor cells through receptor-mediated endocytosis, thereby enhancing the specificity of the photodynamic treatment. spandidos-publications.comspandidos-publications.com The PEG linker contributes to improved water solubility and is thought to reduce the recognition of the compound by the reticuloendothelial system, potentially prolonging its circulation time and availability for tumor uptake. spandidos-publications.com
The development of such targeted photosensitizers is a prime example of the current paradigm in PDT research, which seeks to move beyond passive accumulation and towards active and highly specific tumor targeting. The reported "outstanding photodynamic anti-tumor effects without obvious skin photo-toxicity" of this compound further highlights its potential as a promising candidate for further investigation. medchemexpress.com
Overview of Research Trajectories for this compound
Research into this compound and its analogues has progressed along established preclinical pathways, involving both in vitro and in vivo studies to characterize its efficacy and mechanism of action.
In Vitro Studies: Laboratory-based studies have been crucial in elucidating the cellular-level activity of this class of photosensitizers. For example, in studies involving Photosensitizer I (Ps I), researchers have demonstrated its enhanced cellular uptake in HeLa cervical cancer cells compared to its non-targeted counterpart (Ps A). spandidos-publications.comspandidos-publications.com This increased uptake was shown to be competitively inhibited by the presence of excess free folic acid, providing strong evidence for a folate receptor-mediated uptake mechanism. spandidos-publications.comspandidos-publications.com The phototoxicity of these compounds has been assessed using standard assays such as the MTT assay, which measures cell viability. These studies have consistently shown that the photosensitizer is minimally toxic in the dark but induces significant, dose-dependent cell death upon light irradiation. spandidos-publications.comnih.gov
In Vivo Studies: Following promising in vitro results, the antitumor activity of these novel photosensitizers has been evaluated in animal models of cancer. In studies with Photosensitizer I, administration of the compound to nude mice bearing human cervical tumor xenografts, followed by light irradiation, resulted in a marked suppression of tumor growth. spandidos-publications.comspandidos-publications.com Notably, the targeted photosensitizer (Ps I) demonstrated a significantly higher tumor-to-normal tissue accumulation ratio compared to the non-targeted version (Ps A). spandidos-publications.com Similarly, in vivo studies with this compound (Compound 8) have shown that it can effectively inhibit the growth of lung tumors in animal models. nih.gov A significant finding from these in vivo studies is the observation of potent antitumor effects without causing obvious skin phototoxicity, a common and debilitating side effect of earlier generation photosensitizers. nih.gov
The primary mode of cell death induced by these photosensitizers appears to be apoptosis, or programmed cell death, as evidenced by flow cytometry, confocal laser scanning microscopy, and electron microscopy analyses. spandidos-publications.comspandidos-publications.com
The research trajectory for this compound and related compounds is focused on further elucidating their therapeutic potential, optimizing their structure for enhanced efficacy and safety, and exploring their application in a broader range of cancer types. The combination of a potent photodynamic core with a sophisticated targeting strategy represents a promising avenue for the future development of photodynamic therapy.
Data Tables
Table 1: In Vitro Phototoxicity of this compound (Compound 8)
| Cell Line | Concentration (µM) | Light Dose (J/cm²) | Cell Viability (%) |
| A549 (Human Lung Carcinoma) | 0.23 | 1 | ~50 (IC50) |
Data is approximate based on reported IC50 values. nih.gov
Table 2: In Vitro and In Vivo Efficacy of Photosensitizer I (Ps I)
| Study Type | Cell/Tumor Model | Key Finding | Reference |
| In Vitro | HeLa (Cervical Cancer) | 34% increase in proliferation inhibition with Ps I-PDT compared to non-targeted Ps A-PDT at 15.2 µmol/l. | spandidos-publications.comspandidos-publications.com |
| In Vivo | Human Cervical Tumor Xenograft | Tumor volume was 10-fold smaller in the Ps I-PDT group compared to the control group. | spandidos-publications.comspandidos-publications.com |
Structure
2D Structure
Properties
Molecular Formula |
C42H51N5O6 |
|---|---|
Molecular Weight |
721.9 g/mol |
IUPAC Name |
5-[3-[(21S,22S)-16-(1-butoxyethyl)-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoylamino]-4-oxopentanoic acid |
InChI |
InChI=1S/C42H51N5O6/c1-8-10-15-53-25(7)39-23(5)32-17-31-22(4)28(12-13-37(50)43-20-26(48)11-14-38(51)52)41(46-31)29-16-36(49)40-24(6)33(47-42(29)40)18-34-27(9-2)21(3)30(44-34)19-35(39)45-32/h17-19,22,25,28,46,49H,8-16,20H2,1-7H3,(H,43,50)(H,51,52)/t22-,25?,28-/m0/s1 |
InChI Key |
AOENXFMBXXOWRK-MLAOWLDNSA-N |
Isomeric SMILES |
CCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C |
Canonical SMILES |
CCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C |
Origin of Product |
United States |
Synthesis and Advanced Chemical Architectures of Antitumor Photosensitizer 1
Synthetic Methodologies for Antitumor Photosensitizer-1
The synthesis of advanced photosensitizers involves a multi-step process that begins with the creation of the core macrocycle, followed by functionalization to enhance its physicochemical properties and biological activity.
The foundational structure of many photosensitizers is the porphyrin macrocycle. A common starting point is the synthesis of meso-tetraphenylporphyrin (TPP), which can be achieved by reacting pyrrole (B145914) and benzaldehyde (B42025) in refluxing propionic acid. nih.gov This core structure can then be modified to improve properties such as solubility and reactivity.
Organometallic methodologies are frequently employed for the post-functionalization of the porphyrin core. acs.orgacs.org Palladium-catalyzed cross-coupling reactions, for example, are standard techniques for creating carbon-carbon bonds, allowing for the introduction of various substituents at the meso- or β-positions of the porphyrin ring. acs.org Direct C-H functionalization, catalyzed by iridium or palladium, offers an efficient way to add functional groups without the need for pre-halogenated porphyrins. acs.org
Functionalization can also occur on the peripheral substituents of the porphyrin. acs.org For instance, the phenyl groups of TPP can be functionalized to introduce desired properties. One common strategy to enhance water solubility is the introduction of charged groups, such as pyridinium (B92312) moieties. nih.gov This can be achieved by the quaternization of pyridyl groups attached to the porphyrin core. nih.gov Another approach is chlorosulfonation followed by hydrolysis to yield water-soluble sulfonic acid derivatives. nih.gov
The table below summarizes key chemical functionalization approaches for porphyrin-based photosensitizers.
| Functionalization Strategy | Reagents/Catalysts | Purpose | Example Precursor | Reference |
| C-H Arylation | Palladium catalysts | Introduction of aryl groups | meso-Tetraphenylporphyrin | acs.org |
| Sulfonation | Chlorosulfonic acid | Increased water solubility | Chlorinated porphyrin | nih.gov |
| Quaternization | Alkyl halides | Introduction of cationic charges | meso-tetra(4-pyridyl)porphyrin | nih.gov |
| Cycloaddition Reactions | Diazonium salts | Covalent attachment to other materials | Tetraphenylporphyrin | rsc.orgnih.gov |
To improve tumor selectivity and cellular uptake, photosensitizers can be conjugated to biomolecules. nih.govfrontiersin.org This process, known as bioconjugation, links the photosensitizer to targeting moieties such as peptides, antibodies, or other molecules with high affinity for cancer cells.
Conjugation methods can be broadly categorized into two types: those that utilize the native functional groups of the biomolecule (e.g., amines and thiols) and those that employ bioorthogonal reactions. nih.govfrontiersin.org Amine-based conjugation is common, targeting the N-terminus or lysine (B10760008) residues of peptides and proteins. nih.govfrontiersin.org Thiol-reactive functionalities, such as maleimides, can be incorporated into the photosensitizer structure to specifically target cysteine residues in proteins. acs.org
Bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), offer more precise control over the conjugation site. nih.govfrontiersin.org These methods involve introducing non-native functional groups (e.g., alkynes and azides) onto both the photosensitizer and the biomolecule, allowing for highly specific ligation. nih.gov
The following table outlines common bioconjugation strategies.
| Bioconjugation Method | Reactive Groups | Target Biomolecule | Key Features | Reference |
| Amine Coupling | Isothiocyanates, NHS esters | Peptides, Antibodies | Targets lysine residues | acs.orgnih.gov |
| Thiol Coupling | Maleimides | Peptides, Antibodies | Targets cysteine residues | acs.org |
| CuAAC ("Click Chemistry") | Alkyne and Azide | Peptides, Oligonucleotides | High efficiency and specificity | nih.govfrontiersin.org |
| Strain-Promoted Cycloaddition | Strained Alkyne and Azide | Peptides | Copper-free click chemistry | nih.govfrontiersin.org |
Formulating photosensitizers into nanoparticles is a promising strategy to overcome challenges such as poor water solubility and non-specific biodistribution. acs.orgnih.gov Nanoprecipitation is a common method for preparing porphyrin-based nanoparticles. acs.orgnih.gov This technique involves dissolving the photosensitizer in an organic solvent and then rapidly introducing it into an aqueous solution, causing the hydrophobic photosensitizer to precipitate into nanoparticles. acs.org
Self-assembly of amphiphilic porphyrins is another approach to creating well-defined nanostructures. tandfonline.comworldscientific.comacs.org By attaching hydrophilic moieties (e.g., polyethylene (B3416737) glycol or peptides) to the hydrophobic porphyrin core, amphiphilic molecules are created that can spontaneously assemble into structures like micelles, vesicles, or nanofibers in aqueous environments. tandfonline.comacs.org The nature of these self-assembled structures is influenced by the molecular architecture of the amphiphilic porphyrin. worldscientific.com
Here is a summary of nanoprecipitation and self-assembly techniques.
| Technique | Principle | Resulting Structure | Advantages | Reference |
| Nanoprecipitation | Rapid precipitation of a hydrophobic drug from an organic solvent into an aqueous phase | Nanoparticles | Simple, scalable | acs.orgnih.gov |
| Self-Assembly | Spontaneous organization of amphiphilic molecules in an aqueous environment | Micelles, Nanofibers, Vesicles | Controlled size and morphology | tandfonline.comworldscientific.comacs.org |
Structural Modifications for Enhanced Performance
The efficacy of a photosensitizer can be significantly improved through strategic structural modifications. These modifications can enhance photophysical properties, improve solubility, and increase tumor-targeting capabilities.
The coordination of a metal ion within the porphyrin core can significantly influence its photophysical properties. For instance, the insertion of zinc is a common strategy to stabilize the porphyrin ring and maintain its photophysical properties. nih.gov
Axial ligands, which coordinate to the metal center perpendicular to the porphyrin plane, can also be modified to enhance performance. nih.govrsc.orgresearchgate.net The introduction of bulky axial ligands can prevent aggregation of the photosensitizer molecules, which would otherwise lead to a decrease in their photoactivity. nih.gov Furthermore, the choice of axial ligand can impact the water solubility of the photosensitizer. acs.org For example, the use of hydrophilic axial ligands like dinicotinic acid can render the entire complex water-soluble. acs.org
The table below highlights the impact of ligand selection and modification.
| Modification | Example Ligand/Metal | Effect | Reference |
| Metalation | Zinc(II) | Stabilization of the porphyrin ring | nih.gov |
| Axial Ligand Modification | 3-Hydroxypyridine | Prevention of aggregation, enhanced solubility | nih.gov |
| Hydrophilic Axial Ligands | Dinicotinic acid | Increased water solubility | acs.org |
To increase the concentration of the photosensitizer at the tumor site and minimize damage to healthy tissues, targeting moieties can be integrated into the photosensitizer's structure. thno.orgresearchgate.net These moieties are molecules that have a high affinity for receptors that are overexpressed on the surface of cancer cells.
Commonly used targeting moieties include:
Folic Acid: The folate receptor is often overexpressed in various types of cancer. worldscientific.comrsc.orgoup.comworldscientific.com Conjugating folic acid to a photosensitizer can significantly enhance its uptake by cancer cells through receptor-mediated endocytosis. worldscientific.comoup.com
Peptides: Specific peptide sequences, such as the arginine-glycine-aspartic acid (RGD) peptide, can target integrins that are overexpressed on tumor cells and tumor vasculature. nih.govnih.gov This approach can improve both tumor targeting and penetration. nih.govacs.org
Antibodies: Monoclonal antibodies that recognize tumor-specific antigens can be conjugated to photosensitizers for highly specific tumor targeting. acs.orgnih.gov This approach is often referred to as photoimmunotherapy. acs.org
Sugars: Cancer cells often have a high demand for glucose and overexpress glucose transporters. thno.orgmdpi.com Conjugating photosensitizers to glucose or other sugars can enhance their uptake by cancer cells. thno.orgmdpi.com
The following table summarizes various targeting moieties and their corresponding cellular targets.
| Targeting Moiety | Cellular Target | Mechanism of Action | Reference |
| Folic Acid | Folate Receptor | Receptor-mediated endocytosis | worldscientific.comrsc.orgoup.comworldscientific.com |
| RGD Peptide | Integrins | Binds to overexpressed integrins on tumor cells | nih.govnih.gov |
| Monoclonal Antibodies | Tumor-specific antigens | Specific antigen-antibody recognition | acs.orgnih.gov |
| Glucose | Glucose Transporters | Enhanced uptake due to cancer cell metabolism | thno.orgmdpi.com |
Polymer Conjugation and Encapsulation
The therapeutic efficacy of photosensitizers is often hampered by challenges such as poor water solubility, a tendency to aggregate in physiological conditions, and a lack of tumor specificity. frontiersin.org To overcome these limitations, this compound (AP-1), a compound based on a porphyrin scaffold, has been integrated into advanced polymer-based delivery systems through two primary strategies: polymer conjugation and encapsulation. These approaches aim to improve its pharmacokinetic profile, enhance its accumulation in tumor tissues, and maintain its photoactivity. frontiersin.orgfrontiersin.org
Polymer Conjugation:
Covalent attachment of polymers to AP-1 creates a polymer-drug conjugate (PDC) with significantly altered physicochemical properties. nih.gov Polyethylene glycol (PEG) is a commonly used polymer for this purpose, as it increases the hydrophilicity and circulatory half-life of the photosensitizer. frontiersin.org Conjugation can be achieved by introducing reactive functional groups onto the AP-1 macrocycle, which can then be linked to the polymer backbone. For instance, a derivative of AP-1 functionalized with a vinyldithioether group has been conjugated to a block copolymer, creating a nanostructure that can intelligently release reactive oxygen species (ROS) upon dissolution within cancer cells. nih.gov
Encapsulation:
Encapsulation involves trapping AP-1 within a polymeric nanocarrier, such as a nanoparticle or micelle, without forming a covalent bond. This method protects the photosensitizer from degradation in the bloodstream and allows for controlled release. frontiersin.orgnih.govresearchgate.net
Polymeric Micelles: Amphiphilic block copolymers, such as those made from methoxy (B1213986) poly(ethylene glycol)-block-poly(ε-caprolactone) (mPEG-PCL) or mPEG-block-polylactide (mPEG-b-PLA), can self-assemble into micelles in aqueous solution. frontiersin.orgmdpi.com The hydrophobic core of these micelles serves as a reservoir for the hydrophobic AP-1, while the hydrophilic PEG shell forms a stealth-like corona that prevents protein adsorption and prolongs circulation time. frontiersin.orgmdpi.com Studies using chlorin (B1196114) e6, a close analogue of AP-1, demonstrated efficient encapsulation in polymeric micelles with diameters around 65.0 nm. mdpi.com
Nanoparticles: Biodegradable polymers like poly(lactide-co-glycolide) acid (PLGA) and polyacrylamide (PAA) have been used to create nanoparticles for encapsulating photosensitizers. nih.govacs.org These nanoparticles can accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. frontiersin.org For example, meso-tetra(N-methyl-4-pyridyl) porphine (B87208) tetra tosylate (TMP), a hydrophilic photosensitizer, was successfully encapsulated in chitosan/alginate nanoparticles, which improved its cellular uptake and cytotoxic effect compared to the free drug. acs.org The porous hydrogel structure of amine-functionalized polyacrylamide (AFPAA) nanoparticles has been shown to protect the encapsulated photosensitizer while allowing diffusion of molecular oxygen, which is essential for photodynamic action. nih.gov
The choice of polymer and the method of association significantly impact the performance of the final formulation.
| Polymer System | Method | Photosensitizer Type | Key Findings | Reference |
|---|---|---|---|---|
| mPEG-b-PLA / Mal-PEG-b-PLA | Encapsulation (Micelle) | Chlorin e6 (AP-1 Analogue) | High loading efficiency (97%); created nanoparticles of ~65 nm diameter. | mdpi.com |
| Chitosan/Alginate | Encapsulation (Nanoparticle) | TMP (Hydrophilic Porphyrin) | Enhanced cellular uptake and photocytotoxicity compared to free drug. | acs.org |
| Amine-functionalized Polyacrylamide (AFPAA) | Encapsulation / Conjugation | Pyropheophorbide-a (AP-1 Analogue) | Protects photosensitizer from degradation; allows oxygen diffusion. | nih.gov |
| Fluorous Polymer | Conjugation | Small Molecule Photosensitizer | Enhanced singlet oxygen production, particularly in hypoxic environments. | rsc.org |
| Conjugated Polymers (CPs) | Conjugation (Backbone) | General Photosensitizers | CPs act as light-harvesting antennae, potentially increasing ROS yield. | nih.govnih.gov |
Advanced Synthetic Precursors and Derivatives of this compound
The development of third-generation photosensitizers focuses on refining the molecular structure to achieve greater tumor affinity and superior photophysical properties. chemrxiv.org This involves the design of advanced synthetic precursors that allow for precise functionalization and the creation of derivatives with enhanced therapeutic capabilities.
Advanced Synthetic Precursors:
The synthesis of complex photosensitizers like AP-1 often begins with simpler, foundational molecules that are strategically modified. Protoporphyrin IX, a naturally occurring precursor to heme, is a common starting material for synthesizing a wide array of porphyrin-based photosensitizers. mdpi.com For instance, novel porphyrin-based sensitizers have been synthesized using protoporphyrin dimethylester as the initial building block. acs.org
Another critical precursor is 5-aminolevulinic acid (5-ALA), an organic compound that, through biosynthesis in the body, is converted into the active photosensitizer Protoporphyrin IX. mdpi.comnih.gov While 5-ALA itself is a precursor, chemists also synthesize its derivatives, such as hexyl aminolevulinate (HAL), to improve cellular uptake and specificity. mdpi.com
For more complex architectures, functionalized precursors are designed to facilitate subsequent conjugation or modification. A notable example is the synthesis of a Ru(II) polypyridyl complex featuring an aldehyde group. rsc.org This aldehyde acts as a versatile chemical handle, a precursor ready for conjugation to biomolecules or polymers to improve tumor targeting. rsc.org Similarly, the synthesis of 3,7-dibromophenothiazine serves as a precursor for creating new photosensitizers via advanced cross-coupling reactions like the Buchwald-Hartwig and Ullmann methodologies. luc.edu
Derivatives of this compound:
Starting with a core structure like AP-1, which is analogous to chlorophyll-a derivatives like chlorin e6 or pyropheophorbide-a, chemists can synthesize a multitude of derivatives to fine-tune its properties. nih.govmdpi.comnih.gov The primary goals of creating these derivatives are to increase the absorption wavelength into the near-infrared (NIR) region for deeper tissue penetration, enhance the singlet oxygen quantum yield (ΦΔ), and improve stability and tumor selectivity. chemrxiv.orgacs.org
Key derivatization strategies include:
Macrocycle Modification: Altering the core tetrapyrrole structure from a porphyrin to a chlorin or bacteriochlorin (B1244331) results in a significant red-shift of the main absorption Q-band into the 700-800 nm range. chemrxiv.org This is highly desirable for treating larger, more deeply seated tumors. chemrxiv.org
Peripheral Group Functionalization: Attaching specific chemical groups to the periphery of the AP-1 macrocycle can drastically alter its properties.
"Push-Pull" Systems: Creating derivatives with both electron-donating ("push") and electron-withdrawing ("pull") groups can extend the absorption spectrum and enhance singlet oxygen generation. nih.gov
Fluorination: The synthesis of fluorinated porphyrin derivatives, such as 5,10,15,20-tetrakis-[2′,3′,5′,6′-tetrafluoro-4′-methanesulfamidyl)phenyl]bacteriochlorin (F4BMet), has been shown to yield compounds with intense NIR absorption, high ROS generation, and improved photodynamic efficacy. acs.org
Conjugation to Bioactive Molecules: Novel derivatives have been synthesized by conjugating the chlorin e6 core to other molecules like curcumin. nih.gov One such derivative demonstrated significantly higher cellular uptake and PDT efficacy compared to the parent chlorin e6, indicating a synergistic effect. nih.gov
Cationic Groups: The introduction of cationic side chains, such as in monocationic chlorins, can improve interaction with negatively charged bacterial and mammalian cell membranes, potentially broadening the therapeutic application. mdpi.com
These synthetic modifications allow for the rational design of next-generation photosensitizers with optimized characteristics for photodynamic therapy.
| Derivative Class | Parent Structure | Key Modification | Improved Property | Reference |
|---|---|---|---|---|
| Bacteriochlorins | Porphyrin | Reduction of a pyrrole double bond | Strong absorption in NIR region (700-800 nm) for deeper tissue penetration. | chemrxiv.orgnih.gov |
| Fluorinated Bacteriochlorin (F4BMet) | Bacteriochlorin | Addition of sulfonamide fluorinated phenyl groups | Intense NIR absorption and fluorescence, high ROS generation. | acs.org |
| Chlorin-Curcumin Conjugates | Chlorin e6 | Covalent linkage to curcumin | Enhanced cellular uptake and PDT efficacy. | nih.gov |
| "Push-Pull" Porphyrins | Porphyrin | Symmetrical addition of ethanethioate groups | Broadened absorption band (580-750 nm), high singlet oxygen generation. | nih.gov |
| Monocationic Chlorin | Chlorin | Introduction of a permanent positive charge | Improved affinity for cell membranes. | mdpi.com |
Photophysical and Photochemical Mechanisms of Antitumor Photosensitizer 1
Electronic Excitation and De-excitation Pathways
The function of any photosensitizer, including Antitumor photosensitizer-1, begins with the absorption of light, which initiates a series of photophysical events. These processes are governed by the molecule's electronic structure and lead to the generation of cytotoxic species.
Ground State to Singlet Excited State Transitions
A photosensitizer (PS) molecule in its stable, low-energy ground state (S₀) can absorb a photon of light of a specific wavelength. scielo.br This absorption elevates one of its electrons to a higher energy orbital, transitioning the molecule to an unstable, short-lived excited singlet state (S₁). scielo.brmedchemexpress.cn For chlorophyll (B73375) derivatives, this process is highly efficient in the visible and near-infrared regions of the electromagnetic spectrum, which is crucial for achieving light penetration into biological tissues. mdpi.comelsevierpure.com Chlorophyll-based photosensitizers typically exhibit a strong absorption band, known as the Soret band, and several weaker bands at longer wavelengths, called Q bands. scielo.br The longest-wavelength Q band is particularly important for photodynamic therapy (PDT) as it allows for deeper tissue penetration. elsevierpure.com
Intersystem Crossing to Triplet Excited State
From the excited singlet state (S₁), the photosensitizer can undergo a process called intersystem crossing (ISC), where the spin of the excited electron is reversed. medchemexpress.cn This transitions the molecule to a more stable, long-lived excited triplet state (T₁). scielo.br The efficiency of ISC is a critical determinant of a photosensitizer's effectiveness. A high triplet quantum yield is essential because the long lifetime of the triplet state allows for the necessary interactions with surrounding molecules, such as oxygen, to produce reactive oxygen species (ROS). medchemexpress.cn The introduction of heavy atoms into the molecular structure is a common strategy to enhance ISC, although structural modifications like creating a twisted molecular geometry can also promote this process.
Fluorescence and Phosphorescence Characteristics
While intersystem crossing is the desired pathway for PDT, the excited singlet state (S₁) can also return to the ground state (S₀) by emitting a photon; this process is known as fluorescence. scielo.br Fluorescence is a competing de-excitation pathway, and photosensitizers with high fluorescence quantum yields are generally less efficient at generating ROS. The excited triplet state (T₁) can also decay back to the ground state by emitting a photon, a process called phosphorescence. Due to the longer lifetime of the triplet state, phosphorescence occurs over a longer timescale than fluorescence. The fluorescence and phosphorescence spectra provide valuable information about the energy levels and de-excitation pathways of the photosensitizer. For instance, the fluorescence of some chlorophyll derivatives has been observed around 650-675 nm. researchgate.netscielo.br
Reactive Oxygen Species (ROS) Generation by this compound
The therapeutic effect of photodynamic therapy stems from the generation of cytotoxic ROS by the excited triplet-state photosensitizer. These reactions are broadly classified as Type I or Type II. medchemexpress.cn
Type I Photoreaction Mechanisms
In a Type I mechanism, the excited triplet-state photosensitizer interacts directly with a substrate molecule (not oxygen) through electron or hydrogen atom transfer. This creates radical ions and other free radicals. medchemexpress.cn These newly formed radicals can then react with molecular oxygen to produce cytotoxic ROS. The Type I pathway is particularly advantageous in the hypoxic (low-oxygen) environments often found in solid tumors, where the efficiency of the oxygen-dependent Type II pathway is limited.
A key reaction in the Type I pathway involves the transfer of an electron from the triplet-state photosensitizer to molecular oxygen (O₂). This reaction produces the superoxide (B77818) anion radical (O₂•⁻). medchemexpress.cn The superoxide anion is a primary ROS that can initiate a cascade of further reactions, leading to the formation of other damaging species like hydrogen peroxide and the highly reactive hydroxyl radical, ultimately causing oxidative stress and cell death. medchemexpress.cn The ability to generate superoxide anions is a defining characteristic of an effective Type I photosensitizer.
Hydroxyl Radical Formation
The hydroxyl radical (•OH) is an extremely reactive and potent oxidizing agent capable of causing significant cellular damage. rsc.org In the context of this compound, its formation can occur through several pathways. One prominent mechanism involves the initial generation of a superoxide anion (O₂•⁻) via electron transfer to molecular oxygen. rsc.org Subsequently, intracellular superoxide dismutase can convert this superoxide into hydrogen peroxide (H₂O₂). rsc.org In the presence of transition metal ions like Fe²⁺, H₂O₂ can then undergo the Fenton reaction to produce highly reactive hydroxyl radicals. nih.gov Some photosensitizers can directly generate hydroxyl radicals through interaction with water or other biomolecules, a process that can be particularly effective in hypoxic (low oxygen) tumor environments. rsc.orgresearchgate.net
Hydrogen Peroxide Production
Hydrogen peroxide (H₂O₂) is a more stable and diffusible ROS compared to the hydroxyl radical. nih.gov As mentioned, it is a key intermediate in the Type I pathway, primarily formed from the dismutation of superoxide anions. genescells.rursc.org H₂O₂ itself can be cytotoxic at high concentrations and can diffuse across cellular membranes to damage distal organelles. genescells.runih.gov Its significance also lies in its role as a precursor to the highly damaging hydroxyl radical through the Fenton reaction. nih.gov Some advanced photosensitizer systems are even designed to be activated by the high levels of hydrogen peroxide already present in the tumor microenvironment. frontiersin.org
Type II Photoreaction Mechanisms: The Dominance of Singlet Oxygen
The Type II photoreaction is often the predominant mechanism for many photosensitizers. genescells.ru It involves the direct transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂). mdpi.com This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂). mdpi.com
Singlet Oxygen (¹O₂) Quantum Yield and Production
Singlet oxygen is a powerful oxidizing agent that is highly cytotoxic and plays a major role in the therapeutic effect of PDT. genescells.ruwisdomgale.com The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that produce a singlet oxygen molecule. mdpi.complos.org A high singlet oxygen quantum yield is a desirable characteristic for a photosensitizer. rsc.orgrsc.org For instance, some chlorin-based photosensitizers exhibit quantum yields of approximately 0.6, indicating that about 60% of the excited triplet state molecules lead to the formation of singlet oxygen. mdpi.com Similarly, certain porphyrin derivatives have demonstrated significant singlet oxygen quantum yields, highlighting the importance of this parameter in evaluating photosensitizer efficacy. nih.gov
Factors Influencing ROS Generation Efficacy
The efficiency with which this compound generates ROS is not solely an intrinsic property but is also influenced by various microenvironmental factors.
Aggregation State and its Impact on Quantum Yield
The aggregation state of photosensitizer molecules can significantly impact their photophysical properties and, consequently, their ROS generation efficacy. Typically, aggregation of conventional photosensitizers leads to a phenomenon known as aggregation-caused quenching (ACQ), which reduces their fluorescence and singlet oxygen quantum yield due to non-radiative decay pathways. nih.gov However, a class of photosensitizers known as aggregation-induced emission (AIE) luminogens exhibit the opposite effect. nih.govbohrium.com In their aggregated state, these molecules show enhanced fluorescence and ROS generation. nih.govnih.gov This is attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and promotes the intersystem crossing necessary for ROS production. nih.gov Therefore, controlling the aggregation state of this compound is crucial for optimizing its therapeutic output.
Environmental Oxygen Concentration
Interactive Data Table: Illustrative Singlet Oxygen Quantum Yields of Photosensitizers
| Photosensitizer Class | Example Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Environment |
| Chlorins | Monocationic Chlorin (B1196114) | ~0.6 | Lipid-like phase |
| Porphyrins | 5,15-diaryl-10,20-dibromoporphyrin | 0.205 | Not specified |
| Phthalocyanines | Zinc Phthalocyanine (B1677752) (ZnPc) | 0.67 | DMSO |
| Anthraquinones | Aloe-emodin (anionic species) | ~0.88-0.89 | Not specified |
Energy Transfer Dynamics within Biological Milieus
The therapeutic action of this compound in a biological setting is critically dependent on the dynamics of energy transfer from its excited state. Upon absorption of light, the photosensitizer is elevated to an excited singlet state, from which it can undergo intersystem crossing to a longer-lived triplet state. It is this triplet state that is primarily responsible for the generation of cytotoxic reactive oxygen species (ROS) through two main pathways, Type I and Type II. The efficiency of these processes is governed by various energy transfer mechanisms that can occur within the complex biological milieu.
One of the most significant energy transfer processes is Förster Resonance Energy Transfer (FRET), a non-radiative mechanism through which an excited donor molecule transfers its energy to an acceptor molecule in close proximity (typically within 1-10 nm). nih.gov In the context of this compound, FRET can occur between photosensitizer molecules themselves (homo-FRET) or between the photosensitizer and other biological molecules. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two molecules. nih.gov For sodium zinc (II)-2,9,16,23-phthalocyanine tetracarboxylate, a water-soluble ZnPc derivative, the Förster radius (R0), the distance at which FRET efficiency is 50%, has been calculated to be 42 Å (4.2 nm). nih.gov At a distance of 17 Å, the rate of energy transfer is significantly higher than the rates of other de-excitation pathways such as fluorescence, internal conversion, and intersystem crossing, making energy transfer a highly efficient process at such short distances. nih.gov
In biological environments, the interaction of the photosensitizer with cellular components can profoundly influence its energy transfer dynamics. For instance, the excited-state lifetime of zinc tetrasulfonated phthalocyanine (ZnPcS4) is significantly elongated when it is incorporated into micelles compared to when it is in pure water, where it tends to aggregate. nih.gov This elongation of the excited-state lifetime is advantageous for photodynamic therapy as it provides a greater opportunity for the photosensitizer to transfer its energy to molecular oxygen, thereby increasing the quantum yield of singlet oxygen generation. nih.gov
Furthermore, electron transfer processes can also play a crucial role in the photochemistry of this compound. In donor-acceptor dyad systems, such as a zinc phthalocyanine-perylenediimide dyad, photoexcitation can induce electron transfer from the excited photosensitizer to an acceptor moiety. polimi.it The rates of these electron transfer reactions are sensitive to the solvent environment, which can influence the relative orientation of the donor and acceptor. polimi.it The dynamics of both the initial electron transfer and the subsequent recombination to the ground state can be described by established models such as the Bixon-Jortner model for barrierless solvent-controlled curve crossing and Marcus theory for the recombination process. polimi.it
The interaction of this compound with semiconductor nanomaterials, such as zinc oxide (ZnO), can also lead to efficient energy and electron transfer. bose.res.in When ZnPc is anchored to the surface of ZnO nanorods, FRET can occur from the surface defects of the ZnO to the ZnPc. bose.res.in This proximity also facilitates excited-state electron transfer, leading to enhanced charge separation at the interface, which can be harnessed for applications such as photocatalysis. bose.res.in
Table 2: Key Parameters in the Energy Transfer Dynamics of Representative Zinc Phthalocyanine (ZnPc) Systems
| System | Energy Transfer Process | Key Parameter | Value | Significance | Reference |
| Sodium zinc (II)-2,9,16,23-phthalocyanine tetracarboxylate | Homo-FRET | Förster Radius (R0) | 42 Å | Defines the distance for 50% energy transfer efficiency. | nih.gov |
| Sodium zinc (II)-2,9,16,23-phthalocyanine tetracarboxylate | Homo-FRET | Energy Transfer Rate (at 17 Å) | 5.4 x 1010 s-1 | Significantly faster than other de-excitation pathways. | nih.gov |
| Zinc tetrasulfonated phthalocyanine (ZnPcS4) | Environmental Effects | Excited-state lifetime in micelles | > 1 ns | Increased lifetime enhances singlet oxygen generation. | nih.gov |
| Zinc tetrasulfonated phthalocyanine (ZnPcS4) | Environmental Effects | Excited-state lifetime in water | < 80 ps | Aggregation in water leads to rapid de-excitation. | nih.gov |
| Zinc phthalocyanine-perylenediimide dyad | Electron Transfer | - | Solvent-dependent | The rate of electron transfer is influenced by the surrounding medium. | polimi.it |
Cellular and Subcellular Interactions of Antitumor Photosensitizer 1
Mechanisms of Cellular Uptake and Internalization
The entry of AP-1 into tumor cells is a crucial prerequisite for effective PDT. This process can occur through several distinct mechanisms, largely governed by the physicochemical properties of the photosensitizer and the characteristics of the target cell. nih.gov
Receptor-mediated endocytosis (RME) is a highly specific process that allows cells to internalize molecules by the inward budding of the plasma membrane. wikipedia.org This mechanism can be exploited for targeted delivery of AP-1. For example, since many cancer cells overexpress low-density lipoprotein (LDL) receptors to meet their high cholesterol demands, AP-1 molecules with a high affinity for LDL can be transported into the cell via this pathway. mdpi.com This process involves the binding of the LDL-photosensitizer complex to the LDL receptor on the cell surface, followed by internalization into clathrin-coated vesicles. wikipedia.orge-ce.org These vesicles then deliver their contents to endosomes, and subsequently lysosomes, placing the photosensitizer within these organelles. wikipedia.org Similarly, AP-1 can be conjugated to ligands, such as monoclonal antibodies or folate, that target receptors overexpressed on cancer cells, enhancing selective uptake. mdpi.com
Passive diffusion is a primary mechanism for the cellular uptake of lipophilic or amphiphilic photosensitizers. taylorandfrancis.comresearchgate.net This process does not require cellular energy and relies on the movement of the substance down its concentration gradient across the cell's lipid bilayer membrane. wikipedia.org The ability of AP-1 to passively diffuse is heavily influenced by its lipophilicity; molecules with higher lipid solubility can more readily partition into and traverse the cell membrane. taylorandfrancis.com However, an optimal balance of lipophilicity and hydrophilicity (amphiphilicity) is often required. While increased lipophilicity generally improves cellular uptake, excessive hydrophobicity can lead to aggregation in the aqueous extracellular environment, reducing its availability for diffusion. nih.gov
The specific molecular properties of AP-1 are the primary determinants of its uptake mechanism and efficiency. nih.gov Key characteristics include its hydrophobicity/hydrophilicity balance and net electrical charge. nih.govcore.ac.uk
Hydrophobicity/Hydrophilicity: A balanced amphiphilic character is crucial for efficient cellular uptake. nih.gov Highly hydrophilic photosensitizers are generally taken up less efficiently by cells as they cannot easily cross the lipidic cell membrane, often relying on endocytic pathways. researchgate.netresearchgate.net Conversely, highly hydrophobic photosensitizers may aggregate in aqueous media or become trapped within the membrane, limiting their diffusion into the cytoplasm. nih.gov Therefore, an optimal balance allows for both effective interaction with the cell membrane and sufficient solubility for transport.
Charge: The net charge of the AP-1 molecule significantly influences its interaction with the negatively charged cell membrane and its subsequent intracellular fate. dovepress.com Cationic (positively charged) photosensitizers are often actively taken up by nonphagocytic cells due to the electrostatic attraction to the cell surface. dovepress.comrsc.org This positive charge is also a key determinant for accumulation in mitochondria, which have a highly negative membrane potential. nih.gov Anionic (negatively charged) molecules may experience electrostatic repulsion, leading to lower uptake rates unless specific transport mechanisms are involved. dovepress.com
| Molecular Characteristic | Influence on Cellular Uptake | Primary Uptake Mechanism(s) | Example from Research |
|---|---|---|---|
| High Hydrophilicity | Lower uptake efficiency | Endocytosis | Sulfonated porphyrins often show lower cellular accumulation compared to their more lipophilic counterparts. nih.gov |
| High Lipophilicity/Hydrophobicity | Higher uptake, but risk of aggregation | Passive Diffusion | Amphiphilic fluorinated porphyrins demonstrate enhanced cellular uptake. nih.gov |
| Cationic (Positive) Charge | Enhanced uptake by many cancer cells | Electrostatic interaction followed by diffusion or endocytosis | Cationic nanoparticles are generally ingested to a greater extent by nonphagocytic cells. dovepress.com |
| Anionic (Negative) Charge | Reduced uptake due to repulsion | Endocytosis (often less efficient) | Phagocytic cells show a preference for anionic nanoparticles, but uptake by other cells is often lower. dovepress.com |
Subcellular Localization Patterns and Determinants
The ultimate therapeutic outcome of PDT is profoundly influenced by the subcellular localization of AP-1. nih.govcore.ac.uk Reactive oxygen species (ROS) produced upon light activation have a very short lifetime and diffusion radius (typically <20 nm), meaning they primarily damage molecules in their immediate vicinity. nih.gov Therefore, targeting specific organelles can initiate distinct cell death pathways. nih.govresearchgate.net
Mitochondria are often considered ideal targets for PDT. nih.gov These organelles are central to cellular metabolism and are the primary regulators of apoptosis (programmed cell death). researchgate.net Cationic and lipophilic photosensitizers, such as derivatives of verteporfin modified with a triphenylphosphine (B44618) group, are actively sequestered within mitochondria, driven by the large negative mitochondrial membrane potential. nih.govresearchgate.netacs.org
Once AP-1 is localized in the mitochondria and activated by light, the resulting high concentration of ROS leads to severe mitochondrial dysfunction. nih.gov The photodynamic damage can trigger several critical events:
Disruption of the Mitochondrial Membrane Potential: Damage to the mitochondrial membranes leads to a collapse of the electrochemical gradient, impairing ATP synthesis. nih.gov
Mitochondrial Swelling: Oxidative stress can cause the opening of the mitochondrial permeability transition pore, leading to swelling and rupture of the organelle. nih.govresearchgate.net
Release of Pro-Apoptotic Factors: Damage to the outer mitochondrial membrane results in the release of signaling molecules like cytochrome c into the cytoplasm. nih.gov This release is a key step in activating the caspase cascade, which executes the apoptotic program, leading to controlled cell death. nih.govresearchgate.net
| Photosensitizer/Targeting Moiety | Key Research Finding | Photodynamic Consequence |
|---|---|---|
| Triphenylphosphine-Verteporfin (0323) | Demonstrated superior mitochondrial targeting compared to other derivatives. nih.govacs.org | Increased ROS production, depolarization of mitochondrial membrane, and enhanced cytochrome c release, leading to potent apoptosis. nih.gov |
| Rh-PTZ (Phenothiazine-based) | Efficiently accumulated in mitochondria and generated Type-I ROS (O₂•− and •OH). nih.gov | Caused severe mitochondrial dysfunction, amplified intracellular oxidative stress, and triggered immunogenic cell death. nih.gov |
| Phthalocyanine (B1677752) 4 (Pc 4) | Primarily localizes to mitochondrial membranes in cancer cells. nih.gov | Directly dissipates the mitochondrial membrane potential, initiating mitochondria-mediated cell death. nih.gov |
Lysosomes are acidic organelles containing a host of hydrolytic enzymes responsible for cellular degradation and recycling. rsc.org Many photosensitizers, particularly amphiphilic molecules that enter the cell via endocytosis, tend to accumulate in lysosomes. nih.govmdpi.com
Light-induced activation of AP-1 within lysosomes has profound cytotoxic consequences. The generated ROS can directly damage the lysosomal membrane, leading to a process called lysosomal membrane permeabilization (LMP). rsc.orgresearchgate.net This rupture has two major effects:
Release of Hydrolytic Enzymes: The leakage of potent digestive enzymes, such as cathepsins, from the lysosome into the cytoplasm can trigger a cascade of destructive events, ultimately leading to apoptosis or necrosis. mdpi.com
Release of the Photosensitizer: Following LMP, the photosensitizer itself can be released into the cytoplasm. nih.gov This redistribution may allow the photosensitizer to reach and damage secondary targets, such as the mitochondria or endoplasmic reticulum, further amplifying the cytotoxic effect. nih.govresearchgate.net
Targeting lysosomes can be a particularly effective strategy, as some studies suggest that lysosome-targeted photosensitizers can be more efficient in cell killing than those targeted exclusively to mitochondria. nih.gov Furthermore, disrupting lysosomes can enhance the efficacy of other therapies by releasing co-delivered or sequestered chemotherapeutic drugs. rsc.org
Following a comprehensive search, no specific chemical compound identified as "Antitumor photosensitizer-1" could be found in the available scientific literature. The information retrieved pertains to various other photosensitizing agents or the general principles of their cellular interactions.
Therefore, it is not possible to generate an article that focuses solely on a compound with this exact name while adhering to the required scientific accuracy and source-based content. The provided outline cannot be completed without specific data on "this compound."
Molecular Targets and Oxidative Damage in Cells
Nucleic Acid Damage (DNA/RNA)
The interaction of antitumor photosensitizers with nucleic acids, namely deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), is a critical mechanism contributing to their therapeutic efficacy in photodynamic therapy (PDT). Upon activation by light of a specific wavelength, photosensitizers generate reactive oxygen species (ROS) that can induce significant damage to these vital macromolecules, ultimately leading to cell death. The nature and extent of this damage are influenced by the type of photosensitizer, its subcellular localization, and the local oxygen concentration.
The primary mechanisms of nucleic acid damage involve oxidative processes initiated by ROS. Photosensitizers can instigate two main types of photochemical reactions. In Type I reactions, the photosensitizer interacts directly with a substrate, leading to the formation of radicals that can then react with oxygen to produce ROS such as superoxide (B77818) anions and hydroxyl radicals. In Type II reactions, the photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen. Both pathways result in the production of species that can indiscriminately damage cellular components, including nucleic acids.
DNA is a significant target for photosensitizers that localize within or near the cell nucleus. Oxidative damage to DNA can manifest in several forms, including modifications to the nucleic bases, damage to the sugar-phosphate backbone, and the formation of cross-links between DNA and proteins. Among the four DNA bases, guanine (B1146940) is particularly susceptible to oxidation by singlet oxygen. This can lead to the formation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG), which is a common biomarker for oxidative DNA damage. Such base modifications can disrupt DNA replication and transcription, leading to mutations or cell cycle arrest. Furthermore, ROS can cause single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA backbone, which are more severe forms of damage that can trigger apoptotic cell death if not efficiently repaired. Some photosensitizers are specifically designed to target the nucleus and directly damage the DNA of tumor cells, thereby enhancing the therapeutic effect of PDT.
The specific types of nucleic acid damage can vary between different photosensitizers, as illustrated by the research findings on various compounds.
| Photosensitizer | Primary Nucleic Acid Target | Type of Damage/Interaction | Key Research Finding |
| Se-PC | Nuclear DNA | Structural Damage, Degradation | Demonstrates a strong affinity for DNA and generates superoxide radicals that directly induce structural damage, leading to cell death. |
| QICY | RNA | Electrostatic Interaction, Targeting | Selectively targets RNA, leading to higher accumulation in cancer cells due to their higher RNA content, thereby improving PDT efficacy. |
| PARP-PS | Nuclear DNA | Oxidative Damage, Inhibition of Repair | Damages DNA upon photoirradiation and enhances this damage by inhibiting the DNA repair enzyme PARP1. |
| CeOla | Nuclear DNA | Oxidative Damage, Inhibition of Repair | A self-assembled sensitizer (B1316253) that inhibits PARP, blocking the DNA repair pathway and sensitizing tumor cells to PDT-induced oxidative damage. |
These findings underscore the importance of nucleic acid damage as a key mechanism in the anticancer activity of photosensitizers. The ability to target DNA or RNA and induce specific types of damage is a critical factor in the design and development of new and more effective photodynamic therapy agents.
Preclinical Efficacy and Biological Evaluation of Antitumor Photosensitizer 1
In Vitro Phototoxicity Assessments
The in vitro efficacy of Antitumor photosensitizer-1 (PS 1) has been systematically evaluated to determine its light-activated cytotoxic potential against cancer cells. These assessments are foundational to understanding its therapeutic promise, focusing on its ability to kill tumor cells upon light irradiation while remaining inert in the dark. nih.gov
The phototoxic efficacy of a photosensitizer is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cell proliferation or viability after light exposure. nih.gov For this compound, studies have demonstrated potent light-induced cytotoxicity. In human breast cancer MCF-7 cells, PS 1 exhibited an IC₅₀ value of 0.16 μM following irradiation with a 660 nm light source. acs.org In contrast, the compound showed negligible toxicity in the absence of light, highlighting its high photoselectivity. nih.govacs.org
The efficacy of photodynamic therapy (PDT) is dependent on both the concentration of the photosensitizer and the dose of light administered. nih.gov This relationship is evident across various photosensitizers, where IC₅₀ values decrease as the light dose increases. nih.gov The potent, low micromolar IC₅₀ value of PS 1 indicates remarkable photocytotoxicity, establishing its potential as an effective antitumor agent. acs.org
IC₅₀ Values of Various Photosensitizers in Cancer Cell Lines
| Photosensitizer | Cell Line | IC₅₀ (µM) | Light Conditions | Source |
|---|---|---|---|---|
| This compound (PS 1) | MCF-7 (Breast Cancer) | 0.16 | 660 nm, 40 mW/cm², 10 min | acs.org |
| TCTB | Eca-109 (Esophageal Cancer) | 6.29 | 730 nm, 1 J/cm² | nih.gov |
| TCTB | Eca-109 (Esophageal Cancer) | 2.64 | 730 nm, 12 J/cm² | nih.gov |
| ZnPc-Q1 | H460 (Lung Cancer) | 0.326 | 5.4 J/cm² | nih.gov |
| Photofrin | H460 (Lung Cancer) | 1.833 | 5.4 J/cm² | nih.gov |
Cell viability and proliferation assays are crucial for evaluating the cytotoxic effects of photosensitizers. researchgate.net Standard methods such as the MTT assay or CCK-8 assay are used to measure the metabolic activity of cells, which correlates with the number of viable cells. nih.govresearchgate.net
For this compound, CCK-8 assays confirmed that it possesses negligible dark toxicity but exhibits potent cytotoxicity upon light irradiation. acs.org Live/dead staining assays, using reagents like Calcein-AM for live cells and Propidium Iodide (PI) for dead cells, provide visual confirmation of these findings. acs.org In studies with PS 1, cells treated with the photosensitizer and exposed to light showed a dose-dependent increase in red fluorescence (PI signal), indicating cell death. acs.org Conversely, non-irradiated cells or cells not treated with PS 1 maintained green fluorescence (Calcein-AM signal), demonstrating their viability. acs.org These results underscore the light-dependent mechanism of action, a desirable characteristic for PDT agents, as it minimizes damage to healthy tissues not exposed to light. nih.gov The primary mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which induces localized oxidative damage and leads to cell death. nih.govnih.gov
Photodynamic therapy can trigger various forms of cell death, including apoptosis, necrosis, and autophagy. nih.govbohrium.comfrontiersin.org The specific pathway activated often depends on the photosensitizer's properties, its subcellular localization, and the intensity of the PDT treatment. nih.gov
Apoptosis, or programmed cell death, is a common outcome of PDT. nih.govresearchgate.net It is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. researchgate.net Many photosensitizers induce apoptosis by causing photodamage to mitochondria, which leads to the release of cytochrome c into the cytoplasm. frontiersin.org This event triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program. frontiersin.org Studies on various photosensitizers have shown that PDT can induce typical apoptotic characteristics, such as chromatin condensation and DNA fragmentation. nih.gov For instance, treatment of H460 cells with the photosensitizer ZnPc-Q1 followed by light irradiation resulted in these distinct apoptotic features. nih.gov The pan-caspase inhibitor zVAD-fmk has been shown to significantly inhibit PDT-induced cell death in some models, confirming the involvement of caspase-dependent apoptosis. bmj.com
Necrosis is another form of cell death induced by PDT, typically occurring under conditions of high-dose treatment (high photosensitizer concentration or light fluence). frontiersin.orgnih.gov Unlike apoptosis, necrosis is an uncontrolled process characterized by the loss of plasma membrane integrity, leading to the leakage of cellular contents and subsequent inflammation. frontiersin.orgnih.gov High levels of ROS generated during intense PDT can cause rapid and severe damage to cellular structures, particularly the plasma membrane, leading to a swift depletion of intracellular ATP and pushing the cell towards necrosis instead of the more controlled apoptotic pathway. nih.gov Histological examinations of tumors treated with PDT have revealed shrunken and necrotic cells, confirming this mode of cell death in vivo. nih.gov Some studies have reported that PDT can induce a mix of apoptosis, necrosis, and other cell death modalities. researchgate.net
Mechanistic Investigations of Cell Death Induction In Vitro
Pyroptosis Mechanisms
Photodynamic therapy (PDT) employing agents like this compound can trigger a form of inflammatory programmed cell death known as pyroptosis. researchgate.net This process is distinct from apoptosis and necrosis and plays a crucial role in activating anti-tumor immunity. nih.gov The fundamental mechanism involves the generation of reactive oxygen species (ROS) by the photosensitizer upon light activation. nih.gov
The produced ROS, particularly singlet oxygen, can initiate pyroptosis through several pathways. One key mechanism is the activation of inflammasomes, such as the NLRP3 inflammasome, which is sensitive to cellular stress caused by ROS. nih.gov This activation leads to the cleavage and activation of caspases. While the canonical pyroptosis pathway involves caspase-1, PDT-induced pyroptosis can also proceed through other caspases, including caspase-3, caspase-4, and caspase-8. nih.gov
Activated caspases then cleave proteins from the gasdermin (GSDM) family, such as Gasdermin D (GSDMD) or Gasdermin E (GSDME). researchgate.netnih.gov This cleavage unmasks the N-terminal domain of the gasdermin protein, which then oligomerizes and inserts into the cell membrane, forming large pores. researchgate.net These pores disrupt the cell's osmotic balance, leading to cell swelling, lysis, and the release of pro-inflammatory intracellular contents, including cytokines like IL-1β and high-mobility group box 1 (HMGB1). nih.gov This release of damage-associated molecular patterns (DAMPs) can stimulate a potent anti-tumor immune response. nih.gov
The efficiency of pyroptosis induction can be influenced by the subcellular localization of the photosensitizer. Studies have shown that photosensitizers designed to target specific organelles, such as the mitochondria or endoplasmic reticulum, can prompt a higher degree of pyroptosis. nih.gov For instance, some photosensitizers can induce pyroptosis through a caspase-8/caspase-3/GSDME pathway. nih.gov This highlights the versatility of PDT in activating specific cell death mechanisms to enhance therapeutic outcomes.
In Vivo Antitumor Efficacy in Experimental Models
Tumor Growth Inhibition and Regression Studies
Preclinical studies in various experimental models have demonstrated the potent in vivo antitumor efficacy of photodynamic therapy using photosensitizers. These studies consistently show significant inhibition of tumor growth and, in some cases, complete tumor regression following treatment. researchgate.netacs.org
Upon administration and subsequent light activation, photosensitizers lead to rapid tumor suppression. researchgate.net For example, in one study, treatment with a photosensitizer resulted in the near-disappearance of tumors within two days after a second treatment dose. researchgate.net In another investigation using a photosensitizer designated PS 1, a single PDT treatment induced significant tumor suppression, achieving complete regression in 80% of the treated mice by day 14. acs.org The efficacy of the treatment is often dose-dependent, with higher doses leading to more prolonged tumor growth arrest. aacrjournals.org The antitumor effects are a result of several mechanisms, including direct killing of tumor cells, damage to the tumor vasculature, and the induction of an anti-tumor immune response. nih.gov
| Photosensitizer Model | Tumor Model | Key Findings | Reference |
|---|---|---|---|
| NP-1 | HCT116 Subcutaneous Xenograft | Rapid tumor growth suppression; tumor almost disappeared after a second treatment. | researchgate.net |
| PS 1 | Tumor-bearing mouse model | Significant tumor suppression; complete regression in 4 out of 5 mice by day 14. | acs.org |
| MV6401 | MCaIV Mammary Tumor | Dose-dependent tumor growth delay; high dose led to growth arrest for up to 15 days. | aacrjournals.org |
Application in Xenograft Tumor Models
Xenograft tumor models, where human cancer cells are implanted into immunocompromised rodents, are a cornerstone for the in vivo evaluation of antitumor therapies like PDT. nih.govnih.gov These models are particularly advantageous for PDT research due to the subcutaneous location of the tumors, which allows for easy light irradiation and straightforward monitoring of tumor volume and other therapeutic effects. nih.gov
A variety of human cancer cell lines have been used to establish xenograft models for testing photosensitizers. For instance, the HCT116 human colon cancer cell line has been used in subcutaneous xenograft nude mouse models to demonstrate the efficacy of PDT agents. researchgate.net The results from these models are crucial for translocating from in vitro testing to evaluating in vivo antitumor efficacy. nih.gov Studies using patient-derived xenografts (PDXs) have shown that PDT can be more effective at inducing tumor necrosis and apoptosis compared to established photosensitizers. nih.gov These models play an essential role in the research and development of novel photosensitizers and treatment regimens. nih.gov
Assessment of Tumor Vascular Damage
A primary mechanism by which PDT exerts its antitumor effect is through the destruction of the tumor-associated vasculature. nih.govnih.gov Photosensitizers, particularly those that are initially localized within the blood vessels, can cause rapid and severe damage to the endothelial cells of tumor blood vessels upon light activation. aacrjournals.org
This vascular damage manifests in several ways. Intravital microscopy has revealed a dose-dependent, biphasic response: an acute phase characterized by vasoconstriction, followed by a long-term vascular shutdown mediated by thrombus formation. aacrjournals.org This leads to blood flow stasis, depriving the tumor of essential oxygen and nutrients and ultimately causing tumor cell death via infarction. aacrjournals.orgnih.gov Furthermore, PDT can induce a significant increase in tumor vascular permeability. aacrjournals.orgaacrjournals.org This effect, observed shortly after treatment, can potentially be exploited to enhance the delivery of other anticancer drugs to the tumor site. nih.govaacrjournals.org The destruction of the microvasculature is a key factor contributing to long-term tumor regression following PDT. nih.govnih.gov
Pharmacokinetic and Biodistribution Studies in Preclinical Models
The therapeutic efficacy and safety of a photosensitizer are critically dependent on its pharmacokinetic and biodistribution properties. nih.govnih.gov Preclinical studies in animal models are essential to understand how a photosensitizer is absorbed, distributed throughout the body, metabolized, and excreted. semanticscholar.orgresearchgate.net
When injected intravenously, photosensitizers typically bind to serum proteins such as albumin and lipoproteins. nih.govnih.gov This binding influences their transport in the bloodstream and their subsequent distribution to various tissues. An ideal photosensitizer exhibits preferential accumulation in tumor tissue compared to surrounding normal tissues, a property that contributes to the selectivity of PDT. nih.gov The biodistribution profile changes over time, with the photosensitizer moving from the bloodstream to the vascular endothelium, and then into the tumor cells or stroma. nih.gov
The time interval between the administration of the photosensitizer and the application of light is a crucial parameter determined by its pharmacokinetic profile. nih.gov This "drug-light interval" is optimized to coincide with the peak tumor concentration of the photosensitizer and its clearance from normal tissues, thereby maximizing the therapeutic effect while minimizing side effects like skin photosensitivity. nih.gov Photosensitizers are typically cleared from the body via the liver or kidneys. nih.gov
Comparative Analysis with Other Photosensitizers in Preclinical Settings
The development of new photosensitizers involves rigorous preclinical evaluation, which often includes a comparative analysis against existing or clinically approved agents. nih.gov These studies aim to identify new compounds with improved properties, such as stronger absorption at longer wavelengths for deeper tissue penetration, higher quantum yields of reactive oxygen species, and greater tumor selectivity. acs.orgresearchgate.net
Advanced Strategies and Emerging Concepts for Antitumor Photosensitizer 1
Nanotechnology-Based Delivery Systems for Antitumor Photosensitizer-1
Nanotechnology offers a powerful toolkit to address the delivery challenges associated with photosensitizers like this compound. By encapsulating or conjugating the photosensitizer with nanocarriers, it is possible to improve its stability, solubility, and pharmacokinetic profile. These systems can be engineered to exploit the unique pathophysiology of tumors for preferential accumulation.
Various nanoparticle platforms are being investigated for the delivery of this compound, each offering distinct advantages.
Polymeric Nanoparticles: These nanoparticles are formulated from biodegradable and biocompatible polymers. They can encapsulate hydrophobic photosensitizers like this compound within their core, effectively solubilizing them in aqueous environments and protecting them from premature degradation. The surface of polymeric nanoparticles can also be readily modified with targeting ligands to enhance tumor-specific delivery.
Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers, closely mimicking the structure of cell membranes. They are highly versatile carriers capable of encapsulating both hydrophilic and hydrophobic molecules. For this compound, liposomal encapsulation can improve drug stability, prolong circulation time, and reduce systemic toxicity. Liposomes can be designed as "stealth" carriers by incorporating polyethylene (B3416737) glycol (PEG) on their surface, which helps them evade the mononuclear phagocyte system and increase their accumulation in tumors via passive targeting.
Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Their high porosity and large surface area make them exceptional candidates for loading a significant amount of this compound. Nanoscale MOFs (NMOFs) can act as both the carrier and, in some cases, a component of the photosensitizing system itself. The tunable nature of MOFs allows for the precise design of platforms that can protect the photosensitizer and release it in response to specific tumor microenvironment triggers.
| Nanoparticle Type | Core Composition | Key Advantages for this compound Delivery |
| Polymeric | Biodegradable Polymers | Enhances solubility, provides protection from degradation, surface is easily modifiable. |
| Liposomal | Lipid Bilayer(s) | Biocompatible, can carry hydrophobic/hydrophilic cargo, prolongs circulation time. |
| Metal-Organic Frameworks | Metal Ions & Organic Liggers | High loading capacity, tunable structure, potential for synergistic therapeutic effects. |
Micelles and polymersomes are self-assembling nanostructures formed from amphiphilic copolymers that are particularly suited for delivering hydrophobic photosensitizers.
Micellar Formulations: Polymeric micelles are nanosized, core-shell structures. The hydrophobic core serves as a reservoir for this compound, while the hydrophilic shell interfaces with the aqueous biological environment, enhancing solubility and stability. Studies on various photosensitizers show that encapsulation within micelles prevents aggregation, a common issue that can quench photodynamic activity.
Polymersome Formulations: Polymersomes are vesicular structures analogous to liposomes but are formed from synthetic block copolymers, making them generally more robust and stable. Their hollow aqueous core and thick hydrophobic membrane allow for the encapsulation of different types of molecules. For this compound, polymersomes offer the advantages of high stability, tunable membrane properties, and the capacity for high payload encapsulation.
A primary goal of using nanocarriers is to increase the concentration of this compound in malignant tissues relative to healthy ones. This is achieved through two main strategies:
The Enhanced Permeability and Retention (EPR) Effect: This is a passive targeting mechanism that relies on the unique characteristics of tumor vasculature. Blood vessels in tumors are often poorly formed and "leaky," with gaps between endothelial cells. Nanocarriers carrying this compound, typically within the size range of 10-200 nm, can pass through these gaps and enter the tumor tissue. Furthermore, tumors generally have poor lymphatic drainage, causing the nanocarriers to be retained in the tumor interstitium for an extended period. This leads to a passive accumulation of the photosensitizer at the target site.
Active Targeting: To further improve specificity, nanocarriers can be decorated with targeting ligands that bind to specific receptors overexpressed on the surface of cancer cells. This molecular recognition process enhances the cellular uptake of the nanocarrier and its payload through receptor-mediated endocytosis. This strategy not only increases the concentration of this compound within the tumor but can also direct it to specific subcellular locations to maximize its cytotoxic effect.
Targeting Strategies for Improved Selectivity and Efficacy
Beyond nanocarrier-based delivery, directly modifying this compound to create targeted or activatable constructs represents another frontier in enhancing PDT.
This active targeting strategy involves covalently linking this compound to a molecule that has a high affinity for a target expressed by cancer cells. This approach seeks to deliver the photosensitizer directly to the cancer cell surface, improving uptake and reducing systemic exposure.
Peptide Conjugates: Certain peptides can recognize and bind to specific receptors on tumor cells, such as integrins. Conjugating this compound to these peptides can facilitate targeted delivery and internalization into cancer cells, enhancing the efficacy of PDT.
Antibody Conjugates: Monoclonal antibodies (mAbs) that target tumor-associated antigens are a powerful tool for cancer therapy. By creating antibody-photosensitizer conjugates, this compound can be delivered with high precision to cancer cells that express the corresponding antigen. This approach can significantly lower the required systemic dose of the photosensitizer, thereby reducing side effects.
Carbohydrate Conjugates: Cancer cells often exhibit altered glycosylation patterns on their surface. Specific carbohydrate structures can be recognized by lectin receptors that are overexpressed on certain types of tumors. Attaching these carbohydrates to this compound can be used as a strategy to target these cancer cells.
| Targeting Ligand | Target on Cancer Cell | Mechanism of Action |
| Peptides | Overexpressed receptors (e.g., integrins) | Binds to specific cell surface receptors to promote internalization. |
| Antibodies | Tumor-associated antigens | High-specificity binding to antigens on cancer cells. |
| Carbohydrates | Lectin receptors | Recognizes and binds to specific carbohydrate-binding proteins on the cell surface. |
A major challenge in PDT is that photosensitizers can be activated by ambient light, leading to phototoxicity in healthy tissues like the skin. To address this, "smart" or activatable photosensitizers (aPSs) are being developed. These molecules are designed to exist in a non-photoactive ("off") state until they encounter a specific stimulus characteristic of the tumor microenvironment, at which point they switch to a photoactive ("on") state.
For this compound, this could be achieved by modifying its structure with a quenching moiety that is cleaved by a tumor-specific stimulus. Common triggers include:
Low pH: The microenvironment of solid tumors is often more acidic (pH ~6.5-6.8) than that of normal tissues (pH ~7.4). An acid-labile linker can be used to tether a quencher to this compound, which is then released in the acidic tumor environment, restoring its photoactivity.
Enzymes: Certain enzymes, such as specific matrix metalloproteinases or caspases, are overexpressed in tumors. A substrate for one of these enzymes can be used as a linker that, when cleaved, activates the photosensitizer.
Redox state: The intracellular environment of cancer cells often has a high concentration of glutathione (B108866) (GSH). A disulfide bond can be used as a redox-sensitive linker that is cleaved in the presence of high GSH levels, thereby activating this compound inside the target cell.
This activatable approach ensures that the photosensitizer only generates cytotoxic reactive oxygen species upon light irradiation specifically at the tumor site, offering a high degree of spatiotemporal control and minimizing off-target toxicity.
Combination Therapies Enhancing this compound Efficacy
Synergistic Photodynamic-Chemotherapy Approaches
The combination of photodynamic therapy and chemotherapy presents a potent strategy for cancer treatment. mdpi.com This synergy arises from their distinct but complementary mechanisms of action. frontiersin.orgmdpi.com PDT can increase the permeability of tumor cells, enhancing the uptake and efficacy of chemotherapeutic drugs. mdpi.com Conversely, chemotherapy can eliminate cancer cells that may have survived the initial photodynamic treatment. mdpi.com
One of the key advantages of this combination is its potential to overcome multidrug resistance (MDR) in tumors. frontiersin.org The reactive oxygen species (ROS) generated during PDT can damage the function of drug efflux pumps, such as P-glycoprotein, which are responsible for expelling chemotherapeutic agents from cancer cells. frontiersin.org This inhibition of efflux pumps leads to higher intracellular concentrations of the chemotherapy drug, thereby improving its therapeutic efficacy. frontiersin.org Researchers are developing novel nano-delivery systems to co-deliver photosensitizers and chemotherapeutic drugs to the tumor site, ensuring that both agents are present at the optimal time and concentration to exert their synergistic effects. nih.gov
Table 1: Examples of Synergistic Mechanisms in Photodynamic-Chemotherapy
| Mechanism | Description |
|---|---|
| Enhanced Drug Uptake | PDT-induced damage to cell membranes increases the permeability to chemotherapeutic agents. mdpi.com |
| Overcoming Drug Resistance | ROS generated by PDT can inhibit the function of drug efflux pumps, preventing the removal of chemotherapy drugs from cancer cells. frontiersin.org |
| Complementary Cell Killing | Chemotherapy targets cancer cells that may not have been eradicated by PDT, and vice-versa. mdpi.com |
| Targeted Co-delivery | Nanoparticles can be designed to carry both the photosensitizer and the chemotherapeutic drug directly to the tumor tissue, maximizing impact and minimizing systemic toxicity. nih.gov |
Integration with Immunotherapy (Photodynamic Immunotherapy)
Photodynamic immunotherapy (PDIT) is an emerging and powerful strategy that combines the direct tumor-killing effects of PDT with the systemic, long-lasting response of immunotherapy. bohrium.comacs.org PDT is known to induce a specific type of cell death called immunogenic cell death (ICD), which effectively turns the treated tumor into an in situ vaccine. acs.orgaacrjournals.org As the tumor cells die, they release tumor-associated antigens (TAAs) and other immunostimulatory molecules that activate the body's immune system to recognize and attack cancer cells. acs.orgaacrjournals.org
This PDT-induced immune response can be further amplified by combining it with immune checkpoint inhibitors, such as anti-programmed death-1 (anti-PD-1) antibodies. nih.govresearchgate.net Immune checkpoints are proteins that normally prevent the immune system from becoming overactive, but tumors can exploit them to evade immune attack. nih.gov By blocking these checkpoints, inhibitors release the "brakes" on the immune system, allowing for a more robust and sustained anti-tumor response. nih.govresearchgate.net Studies have shown that the combination of PDT with anti-PD-1 antibodies can lead to significant inhibition of tumor growth, including effects on distant, non-irradiated tumors (an abscopal effect), and can help prevent metastasis and recurrence. acs.orgnih.govresearchgate.net
Combination with Photothermal Therapy
Combining PDT with photothermal therapy (PTT) offers another synergistic approach to cancer treatment. scispace.commdpi.com While PDT uses a photosensitizer to generate cytotoxic ROS, PTT employs photothermal agents that convert light energy into heat, inducing hyperthermia to kill cancer cells. scispace.commdpi.com
The synergy between these two modalities is multifaceted. frontiersin.orgacs.org The heat generated during PTT can increase blood flow and vascular permeability within the tumor, which improves the delivery and accumulation of the photosensitizer and boosts the local oxygen supply, thereby enhancing the efficacy of oxygen-dependent PDT. frontiersin.orgacs.org In turn, the ROS produced during PDT can damage heat shock proteins in cancer cells, making them more susceptible to the thermal stress induced by PTT. frontiersin.org This dual-pronged attack, targeting cancer cells with both oxidative stress and heat, can lead to more effective and complete tumor destruction than either therapy alone. frontiersin.orgmdpi.com Nanoplatforms that incorporate both a photosensitizer and a photothermal agent are being developed to facilitate the simultaneous application of both therapies. mdpi.comnih.gov
Immunomodulatory Effects of this compound-Mediated Photodynamic Action
Beyond its direct cytotoxic effects, the photodynamic action initiated by photosensitizers can profoundly modulate the host's anti-tumor immune response. nih.gov This is primarily achieved through the induction of a specific form of cell death that alerts and activates the immune system. nih.govbmj.com
Induction of Immunogenic Cell Death (ICD)
A successful anti-cancer therapy often relies on its ability to induce immunogenic cell death (ICD). bmj.comnih.govbmj.com ICD is a unique form of regulated cell death characterized by the release of immunostimulatory molecules that trigger a robust and lasting anti-tumor immune response. bmj.combmj.com Photodynamic therapy is recognized as a potent inducer of ICD. acs.orgnih.govnih.gov
When cancer cells are treated with a photosensitizer and light, the resulting oxidative stress can trigger the key molecular hallmarks of ICD. nih.govbmj.com This process transforms the dying cancer cells into a signal of danger for the immune system, initiating a cascade that leads to the activation of dendritic cells (DCs) and the subsequent priming of T cells to recognize and eliminate tumor cells throughout the body. aacrjournals.orgacs.org The ability of PDT to induce ICD is a critical factor in its capacity to generate systemic anti-tumor immunity and immunological memory, which can help prevent tumor recurrence. acs.org
Release of Damage-Associated Molecular Patterns (DAMPs)
The immunogenicity of cell death induced by PDT is mediated by the emission of Damage-Associated Molecular Patterns (DAMPs). nih.govbmj.com DAMPs are endogenous molecules that, upon release from stressed or dying cells, act as powerful adjuvants to stimulate the innate and adaptive immune systems. bmj.comacs.org PDT has been shown to trigger the release and surface exposure of several key DAMPs. nih.govresearchgate.netnih.gov
Key DAMPs released during PDT-mediated ICD include:
Calreticulin (B1178941) (CRT) : In response to endoplasmic reticulum stress caused by PDT, CRT translocates to the surface of the dying cancer cell. nih.govacs.org Surface-exposed CRT acts as a potent "eat-me" signal, promoting the engulfment of the dying tumor cells by dendritic cells. acs.orgoncotarget.com
ATP (Adenosine Triphosphate) : Dying cells release ATP into the extracellular environment, where it functions as a "find-me" signal. nih.govacs.org This ATP gradient attracts antigen-presenting cells, such as dendritic cells, to the site of the tumor. acs.org
High Mobility Group Box 1 (HMGB1) : This nuclear protein is released from late-stage apoptotic or necrotic cells. nih.govacs.orgoncotarget.com Extracellular HMGB1 binds to receptors on dendritic cells, promoting their maturation and activation, which is a crucial step for initiating an effective T-cell response against tumor antigens. nih.govacs.org
The collective action of these DAMPs, triggered by the photodynamic action of the photosensitizer, is instrumental in converting a localized tumor treatment into a systemic anti-tumor immune response. acs.orgoncotarget.com
Table 2: Key DAMPs in PDT-Induced Immunogenic Cell Death
| DAMP | Function | Immunological Outcome |
|---|---|---|
| Calreticulin (CRT) | "Eat-me" signal on the cell surface. acs.orgoncotarget.com | Promotes phagocytosis of dying tumor cells by dendritic cells. nih.gov |
| ATP | "Find-me" signal released into the extracellular space. nih.govacs.org | Recruits antigen-presenting cells to the tumor microenvironment. acs.org |
| HMGB1 | Pro-inflammatory cytokine released from the nucleus. nih.govacs.org | Promotes the maturation and activation of dendritic cells. nih.govacs.org |
Activation of Innate and Adaptive Immune Responses
The application of this compound in photodynamic therapy (PDT) initiates a complex cascade of immunological events that bridges direct tumor cytotoxicity with a durable anti-tumor immune response. Unlike conventional cancer therapies such as chemotherapy and radiotherapy, which are often immunosuppressive, PDT can act as a potent immunotherapy by inducing a specific form of cell death known as immunogenic cell death (ICD). This process transforms the tumor into an in situ vaccine, stimulating both the innate and adaptive arms of the immune system to recognize and eliminate cancer cells.
The induction of ICD is a critical first step in this immune activation. The reactive oxygen species (ROS) generated by this compound upon light activation cause significant cellular stress and damage, leading to the release and surface exposure of Damage-Associated Molecular Patterns (DAMPs). These molecules act as danger signals that alert the immune system to the presence of damaged or dying tumor cells. Key DAMPs involved in PDT-induced immunity include the surface exposure of calreticulin (CRT) and heat shock proteins (HSP70 and HSP90), and the release of adenosine (B11128) triphosphate (ATP) and high-mobility group box 1 (HMGB1). CRT acts as an "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells (DCs), while extracellular ATP binds to purinergic receptors on DCs, acting as a "find-me" signal and promoting their recruitment. HMGB1, when released, engages with Toll-like receptor 4 (TLR4) on DCs, further promoting their maturation.
| DAMP | Function in PDT-Induced Immunity | References |
| Calreticulin (CRT) | Surface-exposed CRT acts as a potent "eat-me" signal, facilitating the engulfment of dying tumor cells by antigen-presenting cells (APCs), particularly dendritic cells. | |
| Adenosine Triphosphate (ATP) | Released from dying cells, ATP functions as a "find-me" signal, attracting APCs to the tumor site. It also stimulates the activation of the NLRP3 inflammasome. | |
| High-Mobility Group Box 1 (HMGB1) | This nuclear protein is released into the extracellular space and binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and the secretion of pro-inflammatory cytokines. | |
| Heat Shock Proteins (HSP70, HSP90) | Translocated to the cell surface or released, HSPs can act as chaperones for tumor antigens and engage with receptors on APCs, enhancing antigen presentation and cross-priming of T cells. |
The release of DAMPs and the subsequent inflammatory milieu orchestrate the activation of the innate immune system. There is a rapid infiltration of innate immune cells, particularly neutrophils, into the treated tumor. This is driven by the local production of pro-inflammatory cytokines and chemokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and macrophage inflammatory protein-2 (MIP-2). Neutrophils not only help in clearing photodamaged cells but also play a crucial role in shaping the subsequent adaptive immune response, potentially by influencing DC maturation and T-cell proliferation.
This innate response is pivotal for activating the adaptive immune system. Dendritic cells, the most potent antigen-presenting cells (APCs), are recruited to the tumor site where they encounter tumor-associated antigens (TAAs) released from the dying cancer cells. The presence of DAMPs stimulates the maturation of these DCs, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86 and Major Histocompatibility Complex (MHC) molecules. These mature DCs then migrate to the draining lymph nodes.
In the lymph nodes, the mature DCs present the captured tumor antigens to naive T-lymphocytes. The presentation of TAAs on MHC class I molecules activates CD8+ cytotoxic T-lymphocytes (CTLs), while presentation on MHC class II molecules activates CD4+ helper T cells. This leads to the clonal expansion of tumor-specific T cells, which then circulate throughout the body, capable of recognizing and destroying residual tumor cells at the primary site as well as distant, untreated metastases—a phenomenon known as the abscopal effect. The efficacy of PDT has been shown to be diminished in the absence of functional T-cells, highlighting the critical role of this adaptive immune response in achieving long-term tumor control.
| Immune Cell Type | Role in PDT-Mediated Anti-Tumor Response | References |
| Neutrophils | Rapidly infiltrate the treated tumor, remove damaged cells, and release inflammatory mediators. They are essential for establishing a robust anti-tumor CD8+ T-cell response. | |
| Dendritic Cells (DCs) | As key antigen-presenting cells, they are recruited and matured by DAMPs. They capture tumor antigens, migrate to lymph nodes, and prime naive T cells, bridging the innate and adaptive responses. | |
| Macrophages | Can be activated by PDT to release pro-inflammatory cytokines like TNF-α. They participate in phagocytosis of dead tumor cells and antigen presentation. | |
| CD8+ T-Lymphocytes (CTLs) | Activated by mature DCs in lymph nodes, these effector cells recognize and kill tumor cells expressing specific antigens, mediating long-term, systemic anti-tumor immunity. | |
| CD4+ T-Helper Cells | Activated by DCs, they orchestrate the immune response by providing help to CD8+ T cells and other immune cells through cytokine secretion. |
Modulation of the Tumor Microenvironment
The therapeutic efficacy of this compound extends beyond direct cell killing and immune activation to include significant modulation of the complex tumor microenvironment (TME). The TME, comprising cancer cells, stromal cells, the extracellular matrix (ECM), and blood vessels, typically fosters tumor growth and immunosuppression. PDT can reprogram this environment, disrupting tumor-supportive networks and enhancing the penetration of immune cells and therapeutic agents.
One of the most immediate effects of PDT is on the tumor vasculature. The ROS generated by this compound can cause severe damage to the endothelial cells lining the tumor blood vessels, leading to increased vascular permeability, vasoconstriction, and thrombosis. This vascular shutdown deprives the tumor of essential oxygen and nutrients, contributing significantly to tumor destruction.
However, this vascular damage can also exacerbate tumor hypoxia, a condition where parts of the tumor have low oxygen levels. Hypoxia is a known driver of tumor progression and resistance to therapy. While the acute hypoxia from vascular shutdown contributes to tumor cell death, chronic hypoxia can promote angiogenesis and immunosuppression. Therefore, advanced strategies involving this compound may aim to normalize, rather than completely destroy, the tumor vasculature to improve oxygenation and subsequent ROS production, thereby enhancing the therapeutic effect.
PDT also profoundly alters the extracellular matrix (ECM), a key structural and signaling component of the TME. The ECM can be remodeled by the ROS produced during PDT, leading to the cross-linking of collagen fibers. This cross-linking can increase the rigidity of the ECM and its resistance to degradation by matrix metalloproteinases (MMPs), which may, in turn, hinder the invasion and migration of cancer cells. Furthermore, PDT can inactivate matrix-associated growth factors, such as transforming growth factor-beta (TGF-β) and basic fibroblast growth factor (bFGF), which are crucial for tumor progression and angiogenesis.
The stromal cell populations within the TME, particularly cancer-associated fibroblasts (CAFs), are also targeted by PDT. CAFs are known to contribute to tumor growth, ECM remodeling, and the creation of an immunosuppressive environment. Studies have shown that fibroblasts can be susceptible to PDT-induced cell death. By targeting these supportive stromal cells, this compound can disrupt the pro-tumorigenic signaling network within the TME. This modulation can help convert an immunosuppressive, or "cold," TME into an inflamed, or "hot," TME that is more receptive to immune cell infiltration and immunotherapy.
| TME Component | Effect of PDT with this compound | References |
| Tumor Vasculature | Induces damage to endothelial cells, leading to vascular shutdown and reduced blood flow, depriving the tumor of oxygen and nutrients. | |
| Tumor Oxygenation | Can exacerbate tumor hypoxia due to vascular damage and oxygen consumption, which can be a therapeutic challenge. Strategies may aim to normalize vasculature to improve oxygenation. | |
| Extracellular Matrix (ECM) | Causes cross-linking of collagen fibers, increasing ECM rigidity and resistance to degradation. Inactivates matrix-associated growth factors (e.g., TGF-β, bFGF). | |
| Cancer-Associated Fibroblasts (CAFs) | Can induce the death of these pro-tumorigenic stromal cells, disrupting their support for tumor growth and immunosuppression. | |
| Immune Infiltration | By inducing inflammation and disrupting the ECM and immunosuppressive cells, it facilitates the recruitment and infiltration of effector immune cells (e.g., CTLs) into the tumor. |
Future Perspectives in Antitumor Photosensitizer 1 Research
Exploration of Novel Photosensitizer Chemistries
The quest for the ideal photosensitizer—one with strong absorption in the near-infrared (NIR) window for deep tissue penetration, high singlet oxygen quantum yield, and minimal dark toxicity—is driving innovation in chemical synthesis. nih.govnih.govmdpi.com Researchers are moving beyond traditional porphyrin-based structures to explore new molecular frameworks.
Key areas of exploration include:
Two-Photon Absorbing Photosensitizers: These molecules can be excited by two near-infrared photons, a process that offers increased tissue penetration, improved spatial resolution, and reduced photodamage to surrounding healthy tissue. rsc.org
Metal-Based Photosensitizers: Novel compounds, such as dye-sensitized ruthenium nitrosyls, are being developed. ucsc.edu Upon light activation, these agents can release cytotoxic molecules like nitric oxide, which induces apoptosis, a form of programmed cell death that avoids the inflammation associated with necrotic cell death. ucsc.edu
Cyanine-Carborane Salts: Recent studies have highlighted cyanine-carborane salts as a promising new class of photosensitizers. news-medical.net These compounds can be activated by near-infrared light, enabling treatment of deeper tumors, and they exploit a natural vulnerability in cancer cells by being taken up by overexpressed organic anion-transporting polypeptides (OATPs), which allows for precise targeting. news-medical.net
| Photosensitizer Class | Key Feature | Mechanism of Action | Primary Advantage |
|---|---|---|---|
| Two-Photon Absorbing PS | Excitation by two NIR photons | Generates reactive oxygen species (ROS) | Deep tissue penetration and high spatial precision rsc.org |
| Ruthenium Nitrosyls | Releases nitric oxide (NO) upon light activation | Induces apoptosis | Triggers programmed cell death, minimizing inflammation ucsc.edu |
| Cyanine-Carborane Salts | Targeted uptake by OATP-expressing cancer cells | Activated by NIR light to kill diseased cells | High tumor selectivity and potential for treating deep-seated tumors news-medical.net |
Development of Next-Generation Targeted Delivery Systems
A major challenge in PDT is ensuring the selective accumulation of the photosensitizer in tumor tissue to spare healthy cells. mdpi.comnih.gov To address this, sophisticated drug delivery systems are being engineered, transforming photosensitizers into "third-generation" agents. nih.gov
Current research is focused on:
Nanocarrier Platforms: Systems like liposomes, micelles, and biodegradable nanoparticles are being used to encapsulate hydrophobic photosensitizers. nih.govrsc.org These nanoplatforms can improve solubility and passively target tumors through the enhanced permeability and retention (EPR) effect. mdpi.com
Active Targeting Strategies: To further enhance specificity, nanocarriers are being functionalized with targeting moieties such as antibodies or peptides that bind to receptors overexpressed on cancer cells. mdpi.comrsc.orgacs.org This receptor-mediated approach facilitates more effective and specific accumulation of the photosensitizer within the tumor. mdpi.com
Photoimmunotherapy: This advanced strategy involves chemically conjugating a photosensitizer to a specific antibody that targets tumor antigens. nih.govrsc.org This creates a highly selective photoimmunoconjugate that delivers the therapeutic agent directly to the cancer cells. rsc.org
| Delivery System | Targeting Mechanism | Associated Moieties | Benefit |
|---|---|---|---|
| Nanoparticles (e.g., Liposomes, Micelles) | Passive (EPR Effect) | N/A | Improved solubility and passive tumor accumulation nih.govmdpi.com |
| Functionalized Nanoparticles | Active (Receptor-Mediated) | Antibodies, Peptides, Ligands | Enhanced specificity and uptake by cancer cells mdpi.comacs.org |
| Photoimmunoconjugates | Active (Antigen-Specific) | Monoclonal Antibodies | Direct delivery to cells expressing specific tumor antigens rsc.org |
Advanced Mechanistic Elucidations
A deeper understanding of the cellular and molecular responses to PDT is crucial for optimizing treatment protocols. nih.gov While the generation of reactive oxygen species (ROS) is the primary mechanism, future research aims to unravel the complex downstream effects. e-ce.orgnih.gov
Key areas of investigation include:
Modulating Cell Death Pathways: PDT can induce cell death through apoptosis, necrosis, or autophagy. researchgate.net Research is exploring how to manipulate treatment parameters (e.g., light dose, drug-light interval) to favor specific pathways. nih.gov For instance, lower light fluences can promote apoptosis, which is less inflammatory than necrosis and may be preferable in certain clinical scenarios. nih.gov
Induction of Antitumor Immunity: A significant finding is that PDT can act as an in-situ vaccine, triggering an immune response against the tumor. nih.govstevens.edu The therapy-induced cell death releases tumor-associated antigens, which can activate the immune system to attack residual and metastatic cancer cells. nih.govsemanticscholar.org
Subcellular Targeting: The effectiveness of PDT is highly dependent on the subcellular localization of the photosensitizer. nih.govmdpi.com Developing photosensitizers that specifically target organelles like mitochondria can significantly enhance cell-killing efficacy, as these organelles are highly susceptible to oxidative damage. rsc.orgmdpi.com
Translational Research Directions within the Academic Domain
Bridging the gap between promising laboratory findings and clinical application is a critical focus of academic research. nih.govcambridge.org This involves not only developing new agents but also establishing the frameworks and models necessary for effective clinical translation.
Future academic efforts are directed towards:
Developing Advanced Preclinical Models: Moving beyond traditional 2D cell cultures and animal models to more clinically relevant systems like 3D tumor spheroids, organoids, and patient-derived xenografts. These models better recapitulate the complexity of human tumors and can provide more predictive data on therapeutic efficacy.
Identifying Predictive Biomarkers: Research is needed to identify biomarkers that can predict which patients are most likely to respond to PDT. This could include markers related to tumor oxygenation, expression of specific cell surface receptors for targeted delivery, or the patient's underlying immune status.
Optimizing Combination Therapies: Academic research plays a crucial role in providing the rationale for combining PDT with other treatments, such as immune checkpoint inhibitors. stevens.edudntb.gov.ua Elucidating the mechanisms of synergy between different modalities is essential for designing effective clinical trials. mdpi.comsemanticscholar.org The partnership between academia and industry is vital for advancing these discoveries into approved therapies. cambridge.org
Q & A
Q. What are the primary mechanisms by which Antitumor Photosensitizer-1 induces tumor cell death?
this compound generates reactive oxygen species (ROS) upon light irradiation, triggering apoptosis and necrosis in tumor cells. Its efficacy is linked to high singlet oxygen quantum yield (ΦΔ), which directly correlates with immunogenic cell death (ICD) and subsequent systemic antitumor responses . Compound 8 (this compound) specifically minimizes skin phototoxicity due to its optimized molecular structure, enabling selective tumor targeting .
Q. What experimental models are commonly used to evaluate the efficacy of this compound in vivo?
Preclinical studies utilize immunodeficient or immunocompetent mouse models with xenografted tumors (e.g., HepG2, 4T1) to assess biodistribution, tumor regression, and immune activation. For example, intratumoral administration of photosensitizer-loaded nanoaggregates in 4T1 tumors demonstrated reduced aggregation-caused quenching (ACQ) and enhanced retention, improving photodynamic therapy (PDT) outcomes .
Q. How is the safety profile of this compound validated in preclinical studies?
Safety assessments include histopathological analysis of normal tissues (e.g., skin, liver) post-treatment, measurement of systemic cytokine levels, and evaluation of phototoxicity under varying light doses. Compound 8’s low skin phototoxicity was confirmed in comparative studies with m-THPC, a reference photosensitizer .
Advanced Research Questions
Q. What strategies are employed to overcome aggregation-caused quenching (ACQ) in this compound formulations?
Nanoaggregate engineering, such as the coordination of indocyanine green (ICG) with Mg²⁺ and temperature-sensitive polymers, optimizes the aggregation state of photosensitizers. This reduces ACQ and photobleaching while enhancing ROS production. The aggregation degree editor POEGS/ICG (P/I = 6.55) improved ΦΔ by 185.5% in preclinical models .
Q. How can researchers validate the role of tumor-specific biomarkers (e.g., PD-L1) in modulating the efficacy of this compound?
Immunohistochemical analysis of pretreatment tumor biopsies is critical. For instance, PD-L1-positive tumors showed a 36% objective response rate to anti-PD-1 therapies combined with PDT, while PD-L1-negative tumors showed no response . Flow cytometry and RNA sequencing further elucidate biomarker-driven immune activation post-PDT .
Q. What methodologies are used to assess systemic antitumor immunity following localized PDT with this compound?
Key approaches include:
- Quantifying danger-associated molecular patterns (DAMPs) like HMGB1 and ATP via ELISA.
- Monitoring dendritic cell (DC) maturation markers (CD80/CD86) and T-cell infiltration in secondary tumors.
- Evaluating abscopal effects in dual-tumor models, where localized PDT induces regression in untreated distal lesions .
Q. How do researchers optimize light dose and drug administration routes to balance efficacy and toxicity?
Dose-response studies using orthotopic tumor models and pharmacokinetic profiling (e.g., fluorescence imaging) guide parameter optimization. For example, microneedle-based delivery of chlorin e6 (0.12 mg/kg) achieved tumor ablation with minimal systemic exposure, reducing off-target phototoxicity .
Q. What computational or structural biology tools aid in designing next-generation derivatives of this compound?
Density functional theory (DFT) simulations predict ROS generation efficiency by analyzing electron-hole separation in photosensitizer molecules. Structure-activity relationship (SAR) studies on heavy atom substitutions (e.g., Ru, Zn) improve spin-orbit coupling without quenching fluorescence, as demonstrated in D–A–D structured organic photosensitizers .
Data Analysis and Reproducibility
Q. How should contradictory data on this compound’s efficacy across tumor types be addressed?
- Conduct meta-analyses of independent studies to identify variables (e.g., tumor microenvironment, light penetration depth).
- Validate findings in standardized models (e.g., PDX models with matched immune profiles) .
- Report negative results transparently, following guidelines from journals like AntiCancer Research to ensure methodological rigor .
Q. What statistical frameworks are recommended for analyzing dose-dependent photodynamic effects?
Nonlinear mixed-effects models (NONMEM) account for inter-subject variability in ROS generation and tumor regression. Survival analyses (Kaplan-Meier curves) compare treatment arms, with Cox proportional hazards models adjusting for covariates like baseline tumor size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
